

An In-depth Technical Guide to the Physicochemical Properties of Benzoic Acid

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring. It appears as a colorless, crystalline solid.[1][2][3][4][5] This compound and its derivatives are of significant interest in the pharmaceutical, chemical, and food industries, primarily for their roles as preservatives, chemical intermediates, and therapeutic agents.[1][6][7] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows to illustrate key concepts.

Core Physicochemical Properties

The physicochemical characteristics of **benzoic acid** are summarized in the tables below. These properties are fundamental to predicting its behavior in various chemical and biological systems.

General and Physical Properties



Property	Value	References
Molecular Formula	C7H6O2	[3]
Molar Mass	122.12 g/mol	[3][6]
Appearance	Colorless to white crystalline solid/powder	[1][2][4][5][8]
Odor	Faint, pleasant odor	[1][2][5]
Melting Point	122 - 122.4 °C	[1][2][3][6][8][9]
Boiling Point	249.2 - 250 °C	[1][3][8][9][10]
Density	1.2659 g/cm³ (at 15 °C)	[1][3][5][9]
pKa (in water at 25 °C)	4.2	[3][4][5]
Vapor Pressure	10 mmHg (at 132 °C)	[11]
Sublimation	Begins at 100 °C	[2][12]

Solubility Profile

Benzoic acid's solubility is dictated by its molecular structure: the non-polar benzene ring leads to low solubility in water, while the polar carboxyl group allows for solubility in various organic solvents.[3][13] Solubility in water is highly dependent on temperature and pH. In basic conditions, it forms the more soluble benzoate ion.[13]

Table 2.2.1: Solubility in Water



Temperature (°C)	Solubility (g/L)	References
0	1.7	[1][3][4]
18	2.7	[1][3]
25	3.44	[1][3][4]
40	5.51	[1][3]
75	21.45	[1][3][14]
100	56.31	[1][3][4]

Table 2.2.2: Solubility in Organic Solvents

Solvent	Solubility	References
Ethanol	Readily soluble	[2][13][14]
Methanol	Readily soluble	[2][14]
Acetone	Readily soluble	[3][4][5]
Diethyl Ether	Readily soluble	[2][5][13]
Chloroform	Readily soluble	[2][13]
Benzene	Soluble	[2][3][5]
Carbon Tetrachloride	Soluble	[2][3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quantification of **benzoic** acid.

Table 3.1: Key Spectroscopic Data



Technique	Key Peaks / Shifts	References
IR Spectroscopy (cm ⁻¹)	~2500-3300 (Broad O-H stretch), ~1670-1684 (C=O stretch), ~1600 (C=C aromatic stretch)	[15][16]
¹H NMR (ppm)	~7.5 (ortho-protons), ~7.1 (para-proton), ~7.0 (meta-protons)	[17]
¹³ C NMR (ppm)	5 distinct signals (~125-135 for aromatic carbons, higher for carboxyl carbon)	[18]
Mass Spectrometry (m/z)	122 (Molecular Ion [M]+), 105 (Base Peak, [M-OH]+), 77 ([C ₆ H ₅]+)	[19]

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible physicochemical data.

Determination of pKa via Potentiometric Titration

This protocol determines the acid dissociation constant (pKa) of **benzoic acid** by titrating it with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[20][21]

Methodology:

- Preparation of Solutions:
 - Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).
 - Prepare a ~0.1 M solution of benzoic acid by accurately weighing the solid and dissolving
 it in a known volume of deionized water. Gentle heating may be required to fully dissolve
 the acid. Allow the solution to return to room temperature.



- Apparatus Calibration:
 - Calibrate a pH meter using standard buffer solutions at pH 4, 7, and 10.[22]
- Titration Procedure:
 - Pipette a known volume (e.g., 25 mL) of the benzoic acid solution into a beaker.
 - Immerse the calibrated pH electrode into the solution.
 - Fill a burette with the standardized 0.1 M NaOH solution.
 - Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL). After each addition, stir the solution and record the pH and the total volume of NaOH added.[23]
 - Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, especially near the equivalence point.
 - Continue the titration well past the equivalence point until the pH stabilizes.
- Data Analysis:
 - Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.
 - Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).
 - Identify the volume of NaOH required to reach the equivalence point (Veq).
 - The half-equivalence point is at Veg / 2.
 - Determine the pH from the titration curve at the half-equivalence point. At this point, pH = pKa.[20][21]

Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[24]



Methodology:

Preparation:

Add an excess amount of solid benzoic acid to a series of stoppered flasks or vials, each containing a known volume of the desired solvent (e.g., water, ethanol).[24] Ensuring an excess of solid is visible is crucial for achieving saturation.

· Equilibration:

- Place the sealed flasks in a constant-temperature shaker bath.
- Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[25]

Phase Separation:

- After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.
- Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.45 μm) to remove any undissolved microparticles.

Quantification:

- Accurately dilute the filtered supernatant with a suitable solvent.
- Determine the concentration of benzoic acid in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

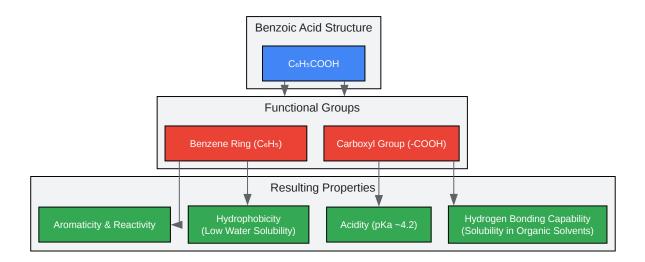
Calculation:

 Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of **benzoic acid** at that specific temperature.



Visualized Workflows and Pathways

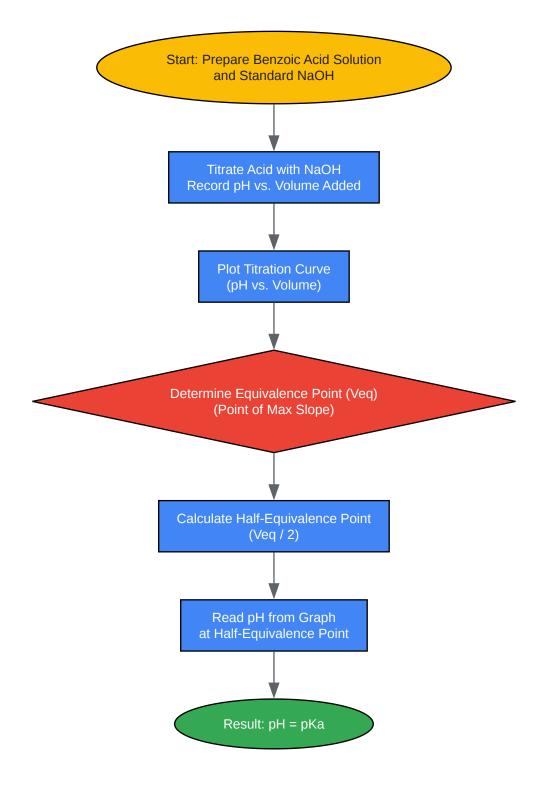
The following diagrams, created using the DOT language, illustrate key logical and experimental flows related to **benzoic acid**.



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Caption: Relationship between benzoic acid's structure and its key properties.

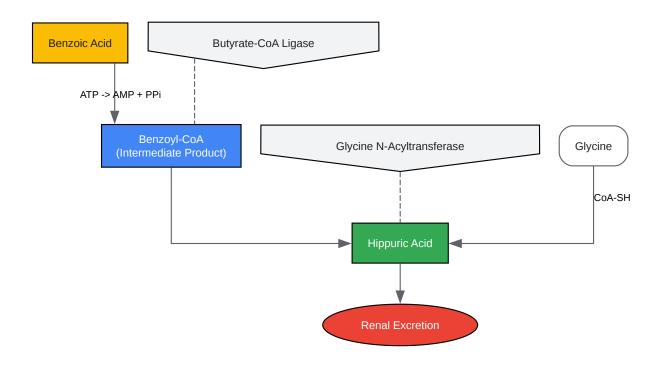




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Caption: Experimental workflow for the determination of pKa by titration.





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Caption: Simplified metabolic pathway of **benzoic acid** in mammals.[1]

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